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molecular formula C20H36O2 B1207463 Eicosa-8,11-dienoic acid

Eicosa-8,11-dienoic acid

Cat. No. B1207463
M. Wt: 308.5 g/mol
InChI Key: XUJWOMMOEOHPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05376541

Procedure details

The lipid thus obtained contains 8,11-eicosadienoic acid as a component of the lipid such as fat. Although 8,11-eicosadienoic can be directly isolated, preferably it is isolated as an ester with a lower alcohol, for example, as methyl 8,11-eicosadienoate. The esterification accelerates the separation of the target fatty acid from other lipid components, and from other fatty acids produced during the culturing, such as parmitic acid, oleic acid and linoleic acid (these fatty acids are also esterified simultaneously with the esterification of 8,11-eicosadienoic acid). For example, to obtain methyl ester of 8,11-eicosadienoic acid, the above-mentioned extract is treated with anhydrous methanol/HCl 5 to 10%, or BF3 /methanol 10 to 50% at room temperature for 1 to 24 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:22])(=[O:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:8]=[CH:9][CH2:10][CH:11]=[CH:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]CC.[C:23]([O:44]C)(=[O:43])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH:30]=[CH:31][CH2:32][CH:33]=[CH:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40]CC>>[C:1]([OH:22])(=[O:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[C:23]([OH:44])(=[O:43])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30]/[CH:31]=[CH:32]\[CH2:33]/[CH:34]=[CH:35]\[CH2:36][CH2:37][CH2:38][CH2:39][CH3:40]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC=CCC=CCCCCCCCC)(=O)O
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC=CCC=CCCCCCCCC)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The lipid thus obtained
CUSTOM
Type
CUSTOM
Details
Although 8,11-eicosadienoic can be directly isolated
CUSTOM
Type
CUSTOM
Details
the separation of the target fatty acid from other lipid components

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
Name
Type
product
Smiles
C(CCCCCCC\C=C/C\C=C/CCCCC)(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05376541

Procedure details

The lipid thus obtained contains 8,11-eicosadienoic acid as a component of the lipid such as fat. Although 8,11-eicosadienoic can be directly isolated, preferably it is isolated as an ester with a lower alcohol, for example, as methyl 8,11-eicosadienoate. The esterification accelerates the separation of the target fatty acid from other lipid components, and from other fatty acids produced during the culturing, such as parmitic acid, oleic acid and linoleic acid (these fatty acids are also esterified simultaneously with the esterification of 8,11-eicosadienoic acid). For example, to obtain methyl ester of 8,11-eicosadienoic acid, the above-mentioned extract is treated with anhydrous methanol/HCl 5 to 10%, or BF3 /methanol 10 to 50% at room temperature for 1 to 24 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:22])(=[O:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:8]=[CH:9][CH2:10][CH:11]=[CH:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]CC.[C:23]([O:44]C)(=[O:43])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH:30]=[CH:31][CH2:32][CH:33]=[CH:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40]CC>>[C:1]([OH:22])(=[O:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[C:23]([OH:44])(=[O:43])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30]/[CH:31]=[CH:32]\[CH2:33]/[CH:34]=[CH:35]\[CH2:36][CH2:37][CH2:38][CH2:39][CH3:40]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC=CCC=CCCCCCCCC)(=O)O
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC=CCC=CCCCCCCCC)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The lipid thus obtained
CUSTOM
Type
CUSTOM
Details
Although 8,11-eicosadienoic can be directly isolated
CUSTOM
Type
CUSTOM
Details
the separation of the target fatty acid from other lipid components

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
Name
Type
product
Smiles
C(CCCCCCC\C=C/C\C=C/CCCCC)(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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